molecular formula C9H12N2O2 B1375029 Ethyl 5-amino-6-methylpyridine-3-carboxylate CAS No. 1008138-73-5

Ethyl 5-amino-6-methylpyridine-3-carboxylate

Cat. No. B1375029
CAS RN: 1008138-73-5
M. Wt: 180.2 g/mol
InChI Key: LKGZPPSZEDDGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a pyridine carboxylate derivative . It is commonly used in scientific research .


Molecular Structure Analysis

The molecular formula of Ethyl 5-amino-6-methylpyridine-3-carboxylate is C9H12N2O2 . Its molecular weight is 180.21 . The InChI code for this compound is 1S/C9H12N2O2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3,10H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Naphthyridines : Ethyl 5-amino-6-methylpyridine-3-carboxylate is used in synthesizing naphthyridines, which are important in medicinal chemistry. For instance, ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates are synthesized from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates by aminomethinylation (Balogh et al., 2009).

  • Reaction with Ammonia and Primary Amines : The compound reacts with ammonia and primary amines to produce a variety of derivatives, demonstrating its versatility as a reagent in organic synthesis (Nadzhafova, 2002).

Industrial Applications

  • Corrosion Inhibition : Derivatives of ethyl 5-amino-6-methylpyridine-3-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, show excellent corrosion inhibition properties on mild steel, useful for industrial applications like pickling processes (Dohare et al., 2017).

Pharmaceutical and Biomedical Research

  • Acetylcholinesterase Inhibition and Neuroprotection : Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, a derivative, acts as an acetylcholinesterase inhibitor with neuroprotective properties, potentially beneficial for treating neurological disorders (Orozco et al., 2004).

  • Phosphine-Catalyzed Annulation : The compound is involved in phosphine-catalyzed annulation reactions, leading to the synthesis of functionalized tetrahydropyridines, which are valuable in medicinal chemistry (Zhu et al., 2003).

Safety and Hazards

The safety information for Ethyl 5-amino-6-methylpyridine-3-carboxylate includes several hazard statements: H303, H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 5-amino-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGZPPSZEDDGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729398
Record name Ethyl 5-amino-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008138-73-5
Record name Ethyl 5-amino-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-6-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-6-methylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-6-methylpyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 5-amino-6-methylpyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 5-amino-6-methylpyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-amino-6-methylpyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-amino-6-methylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.